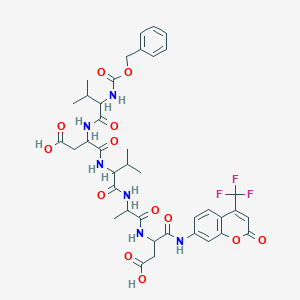
Z-Vdvad-afc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Vdvad-afc is synthesized through a series of peptide coupling reactions. The sequence of the compound is {Z}-Val-Asp-Val-Ala-Asp-{AFC}, where Z stands for a benzyloxycarbonyl protecting group . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Vdvad-afc undergoes hydrolysis reactions, particularly in the presence of Caspase-3 . This hydrolysis releases the fluorescent compound 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of Caspase-3 and occurs under physiological conditions (pH 7.4, 37°C) .
Major Products: The primary product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which is fluorescent and can be detected using fluorescence spectroscopy .
Scientific Research Applications
Chemistry: Z-Vdvad-afc is used as a fluorogenic substrate in various biochemical assays to measure the activity of Caspase-3 . This application is crucial in studying apoptosis and other cellular processes involving Caspase-3 .
Biology: In biological research, this compound is used to monitor the activity of Caspase-3 in cell cultures and tissue samples . This helps in understanding the role of Caspase-3 in programmed cell death and other cellular mechanisms .
Medicine: this compound is used in medical research to study diseases related to apoptosis, such as cancer and neurodegenerative disorders . By measuring Caspase-3 activity, researchers can gain insights into the progression of these diseases and the effectiveness of potential treatments .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that modulate Caspase-3 activity . This helps in identifying potential therapeutic agents for diseases involving dysregulated apoptosis .
Mechanism of Action
Z-Vdvad-afc exerts its effects through hydrolysis by Caspase-3 . The enzyme recognizes the peptide sequence {Z}-Val-Asp-Val-Ala-Asp-{AFC} and cleaves the bond, releasing 7-amino-4-trifluoromethylcoumarin . This compound is fluorescent and can be detected using fluorescence spectroscopy, allowing researchers to quantify Caspase-3 activity .
Comparison with Similar Compounds
Ac-Vdvad-afc: Another fluorogenic substrate for Caspase-2.
Z-DEVD-AFC: A fluorogenic substrate for Caspase-3, similar to Z-Vdvad-afc but with a different peptide sequence.
Uniqueness: this compound is unique due to its specific peptide sequence, which makes it highly selective for Caspase-3 . This selectivity is crucial for accurately measuring Caspase-3 activity in various research applications .
Properties
IUPAC Name |
3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
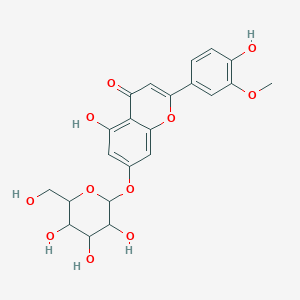
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
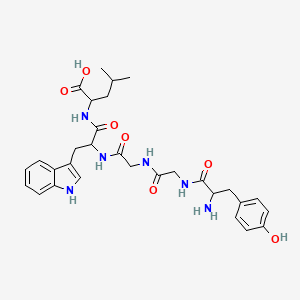
![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)

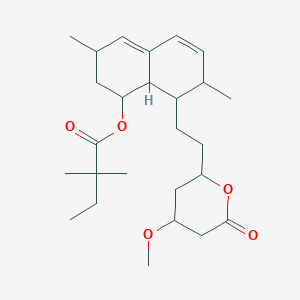
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
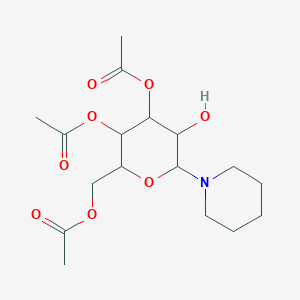
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
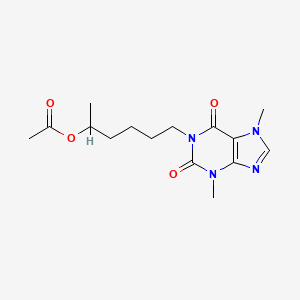
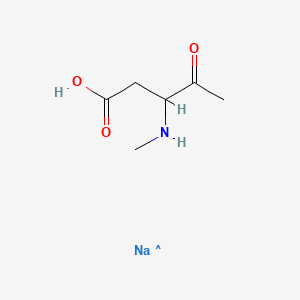
![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)
